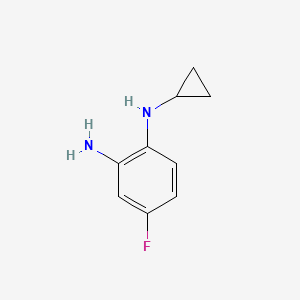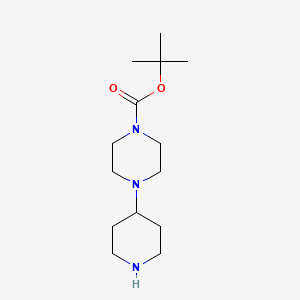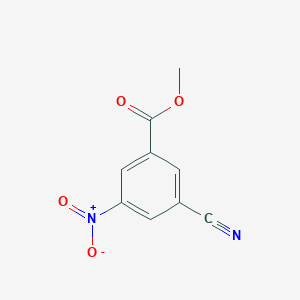![molecular formula C14H21NO B1318931 3-[(2-Ethylphenoxy)methyl]piperidine CAS No. 802037-46-3](/img/structure/B1318931.png)
3-[(2-Ethylphenoxy)methyl]piperidine
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
“3-[(2-Ethylphenoxy)methyl]piperidine” is a compound used in proteomics research . It has a molecular formula of C14H21NO and a molecular weight of 219.32 .
Synthesis Analysis
The synthesis of 3-[(2-Ethylphenoxy)methyl]piperidine derivatives has been reported in the literature . These compounds were synthesized and screened as potential antidepressant agents . The synthesis involved intra- and intermolecular reactions leading to the formation of various piperidine derivatives .Molecular Structure Analysis
The molecular structure of “3-[(2-Ethylphenoxy)methyl]piperidine” consists of a piperidine ring with a 2-ethylphenoxy methyl group attached . Piperidine is a six-membered heterocycle including one nitrogen atom and five carbon atoms in the sp3-hybridized state .Wissenschaftliche Forschungsanwendungen
Antidepressant and Anticonvulsant Potential
- Antidepressant Activity : 3-[(2-ethoxyphenoxy)methyl]piperidine derivatives exhibit potential as antidepressants, comparable to established drugs like viloxazine. They are synthesized and evaluated using the reserpine interaction test in mice and biogenic amines reuptake inhibition in pig brain synaptosomes (Balsamo et al., 1987).
- Anticonvulsant Properties : These compounds also show anticonvulsant activity, tested via pentyleneetrazole antagonism, along with approximate acute toxicity evaluations (Balsamo et al., 1987).
Molecular Structure Analysis
- Structural Insights : The molecular structure of a related compound, (E)-methyl 3-(2-hydroxyphenyl)-2-(piperidine-1-carbonyl) acrylate, has been reported. It forms H-bonded dimers in the crystal lattice, held together by C-H...π interactions between the piperidine equatorial α-hydrogen and the aromatic ring and C-H...O interactions (Khan et al., 2013).
Aromatase Inhibition and Cancer Research
- Aromatase Inhibitors : 3-alkylated 3-(4-aminophenyl)piperidine-2,6-diones, structurally related to 3-[(2-Ethylphenoxy)methyl]piperidine, have been synthesized and evaluated as inhibitors of estrogen biosynthesis, with potential implications in breast cancer treatment (Hartmann & Batzl, 1986).
Experimental and Theoretical Studies in Drug Development
- Drug Development Research : Experimental synthesis and theoretical data support the high antioxidant value of related alkylaminophenol compounds, indicating potential as biologically active drugs (Ulaş, 2020).
Neuropharmacology and Receptor Binding
- Opiate Receptor Studies : Research on halogenated 4-(phenoxymethyl)piperidines, as potential δ receptor ligands, explores the affinity and selectivity of these compounds in receptor binding assays, contributing to understanding of opiate receptor interactions (Waterhouse et al., 1997).
Anti-Inflammatory Research
- Macrophage Activation Inhibition : A novel piperidine compound, 3-[(dodecylthiocarbonyl)methyl]glutarimide, inhibits macrophage activation and suppresses graft rejection, showing promise as an anti-inflammatory agent (Takeiri et al., 2011).
Zukünftige Richtungen
Piperidine derivatives, including “3-[(2-Ethylphenoxy)methyl]piperidine”, continue to be an area of interest in drug design and pharmaceutical research . The development of fast and cost-effective methods for the synthesis of substituted piperidines is an important task of modern organic chemistry .
Eigenschaften
IUPAC Name |
3-[(2-ethylphenoxy)methyl]piperidine |
Source


|
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H21NO/c1-2-13-7-3-4-8-14(13)16-11-12-6-5-9-15-10-12/h3-4,7-8,12,15H,2,5-6,9-11H2,1H3 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
AYOWZWPLFMKWJV-UHFFFAOYSA-N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCC1=CC=CC=C1OCC2CCCNC2 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H21NO |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
219.32 g/mol |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
3-[(2-Ethylphenoxy)methyl]piperidine | |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


![4-[3,4-Dihydro-2(1H)-isoquinolinyl]-3-fluoroaniline](/img/structure/B1318855.png)







![5,7-Dichloro-3-ethylpyrazolo[1,5-a]pyrimidine](/img/structure/B1318874.png)


![Ethyl 6-cyano-1H-pyrrolo[3,2-b]pyridine-2-carboxylate](/img/structure/B1318879.png)
![4-Methoxy-1H-pyrrolo[2,3-b]pyridine-2-carbaldehyde](/img/structure/B1318880.png)